Synthesis Methods
The synthesis of (-)-epigallocatechin gallate hydrate typically involves the extraction from green tea leaves or can be achieved through chemical synthesis. One common method involves the reaction of epigallocatechin with gallic acid under acidic conditions, often utilizing catalysts to enhance yield. For example, in a laboratory setting, epigallocatechin can be reacted with gallic acid in the presence of a suitable solvent such as methanol or ethanol, often requiring reflux conditions to facilitate the reaction and improve solubility .
Key Parameters
Structural Characteristics
The molecular structure of (-)-epigallocatechin gallate hydrate features a complex arrangement of hydroxyl groups and a gallate moiety attached to the epigallocatechin backbone. Key structural features include:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure, revealing distinct peaks that correspond to various protons in the molecule. For instance, signals in the aromatic region indicate the presence of multiple hydroxyl substituents .
Reactivity Profile
(-)-Epigallocatechin gallate hydrate participates in various chemical reactions due to its reactive hydroxyl groups. Notable reactions include:
Biological Mechanisms
The mechanisms through which (-)-epigallocatechin gallate hydrate exerts its biological effects include:
Physical Properties
Chemical Properties
Scientific Applications
(-)-Epigallocatechin gallate hydrate has numerous applications across various fields:
(-)-Epigallocatechin gallate hydrate (EGCG hydrate) exerts potent antioxidant effects primarily through direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant systems. Structurally, EGCG's eight hydroxyl groups facilitate electron donation, neutralizing free radicals such as superoxide anion (O₂⁻), hydroxyl radical (OH⁻), and peroxyl radicals (ROO⁻) [2] [6]. In vitro assays demonstrate significant radical quenching:
Beyond direct scavenging, EGCG hydrate upregulates phase II antioxidant enzymes. It activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, leading to increased expression of superoxide dismutase, catalase, and heme oxygenase-1 [3] [6]. This dual mechanism reduces oxidative damage in biological systems, as evidenced by decreased lipid peroxidation and protein carbonylation in cellular models under oxidative stress [2] [6].
Table 1: Antioxidant Mechanisms of EGCG Hydrate
Mechanism | Target/Effect | Experimental Evidence |
---|---|---|
Direct ROS Scavenging | Neutralizes O₂⁻, OH⁻, ROO⁻ | DPPH IC₅₀: 13.04 μM; ABTS IC₅₀: 1.57 μM [2] |
Nrf2 Pathway Activation | ↑ Superoxide dismutase, Catalase, HO-1 | Reduced ROS in SNP-treated HaCaT cells [2] |
Metal Ion Chelation | Suppresses Fenton reaction | Inhibits OH⁻ generation in vitro [6] |
EGCG hydrate modulates key signaling pathways implicated in cell proliferation, inflammation, and survival:
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: EGCG hydrate activates MAPKs (c-Jun N-terminal kinase, extracellular signal-regulated kinase, p38) in keratinocytes, increasing activator protein-1 (AP-1) luciferase activity dose-dependently. This enhances expression of hyaluronic acid synthase-2 and filaggrin, critical for skin hydration and barrier function [2].
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway: EGCG hydrate inhibits inhibitor of kappa B kinase (IKK), preventing nuclear translocation of NF-κB. This downregulates pro-inflammatory genes (e.g., cyclooxygenase-2, inducible nitric oxide synthase) and cytokines (tumor necrosis factor-alpha, interleukin-6) in macrophages and cancer cells [3] [6].
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: In neuronal and cancer models, EGCG hydrate suppresses phosphorylation of JAK2 and STAT3, blocking transcription of survival genes like B-cell lymphoma 2 and cyclin D1 [3].
Table 2: Signaling Pathways Modulated by EGCG Hydrate
Pathway | Molecular Targets | Biological Outcome |
---|---|---|
MAPK/ERK | ↑ p38, JNK, ERK; ↑ AP-1 activity | ↑ Filaggrin, HAS-2; skin hydration [2] |
NF-κB | ↓ IKK; ↓ nuclear translocation of p65 | ↓ TNF-α, IL-6; anti-inflammation [6] |
JAK/STAT | ↓ Phosphorylation of JAK2, STAT3 | ↓ Tumor proliferation; neuroprotection [3] |
EGCG hydrate is a potent epigenetic modulator through non-competitive inhibition of DNA methyltransferase 1 (DNMT1). It occupies the catalytic pocket of DNMT1, reducing global DNA methylation and reactivating silenced tumor suppressor genes (e.g., p16INK4a, retinoic acid receptor beta) in cancer cells [1] [3]. Concurrently, EGCG hydrate inhibits histone acetyltransferases (HATs) and activates histone deacetylases (HDACs), promoting chromatin condensation and gene repression. In in vitro models, this dual epigenetic action restores normal gene expression patterns and suppresses oncogenic signaling [1] [4].
EGCG hydrate induces apoptosis in cancer cells via mitochondrial and death receptor pathways:
Caspase Activation: In MCF-7 breast cancer cells, EGCG hydrate (150–300 μg/mL) upregulates caspase-3, -8, and -9 expression in a dose- and time-dependent manner. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays confirm fragmented DNA, a hallmark of apoptosis [7].
B-cell lymphoma 2 (Bcl-2) Family Regulation: EGCG hydrate downregulates anti-apoptotic proteins (Bcl-2, B-cell lymphoma extra-large) and upregulates pro-apoptotic effectors (Bcl-2-associated X protein, Bcl-2 homologous antagonist/killer). This disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase-9 activation [1] [7].
Tumor Protein p53 (TP53) Involvement: EGCG hydrate stabilizes TP53, enhancing transcription of pro-apoptotic targets like p53 upregulated modulator of apoptosis and Bcl-2-associated X protein [7].
Table 3: Pro-Apoptotic Effects of EGCG Hydrate
Target | Effect | Functional Consequence |
---|---|---|
Caspase-3, -8, -9 | ↑ Expression and cleavage | DNA fragmentation; apoptosis execution [7] |
Bcl-2/Bcl-extra-large | ↓ Expression | Mitochondrial permeabilization [1] |
Bcl-2-associated X protein | ↑ Expression | Cytochrome c release [7] |
Tumor Protein p53 | ↑ Stabilization and activity | Transcriptional activation of pro-apoptotic genes [7] |
EGCG hydrate mitigates inflammation through cytokine suppression and immune cell reprogramming:
Cytokine Suppression: EGCG hydrate blocks toll-like receptor 4 (TLR4) and NF-κB signaling, reducing tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interferon-gamma production in macrophages and dendritic cells. Molecular studies show suppressed lipopolysaccharide-induced phosphorylation of inhibitor of kappa B alpha and p65 [3] [6].
M2 Macrophage Polarization: EGCG hydrate promotes transition of pro-inflammatory M1 macrophages to anti-inflammatory M2 phenotypes via peroxisome proliferator-activated receptor-gamma activation. M2 macrophages secrete interleukin-10 and transforming growth factor-beta, resolving inflammation and promoting tissue repair [3] [6].
Inflammasome Modulation: EGCG hydrate inhibits nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome assembly, reducing caspase-1 activation and interleukin-1 beta maturation [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0